molecular formula C24H21ClN2O2S B2641973 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1291846-66-6

4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2641973
CAS No.: 1291846-66-6
M. Wt: 436.95
InChI Key: JMQXGNGNMOAEOV-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its complex structure, which includes a chlorophenyl group, an ethoxybenzyl group, a pyrrole ring, and a thiophene carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Chlorophenyl Group: This step often involves a Suzuki coupling reaction between a chlorophenyl boronic acid and a halogenated thiophene derivative.

    Formation of the Carboxamide: The carboxamide group can be formed through an amidation reaction, where the carboxylic acid derivative of the thiophene reacts with an amine.

    Ethoxybenzyl Substitution: The final step involves the substitution of the ethoxybenzyl group, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole and thiophene rings.

    Reduction: Amine derivatives from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiophene and pyrrole derivatives in various chemical reactions.

Biology

Biologically, 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has shown potential as a bioactive molecule. It is investigated for its interactions with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for further drug development.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-(2-methoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
  • 4-(4-bromophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-N-(2-ethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)-N-[(2-ethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O2S/c1-2-29-21-8-4-3-7-18(21)15-26-24(28)23-22(27-13-5-6-14-27)20(16-30-23)17-9-11-19(25)12-10-17/h3-14,16H,2,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQXGNGNMOAEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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